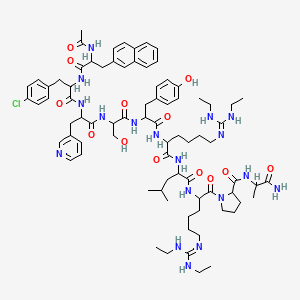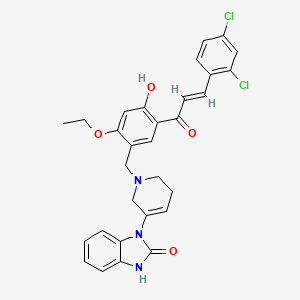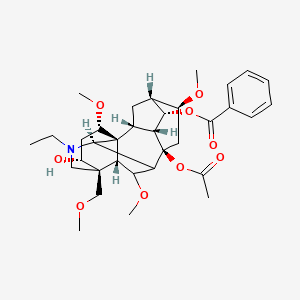
Gadopentetatemeglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadopentetate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It was first introduced in 1987 by Schering AG and is marketed under the brand name Magnevist . This compound enhances the visibility of internal body structures in MRI scans by altering the magnetic properties of nearby water molecules, thereby improving the contrast of the images .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gadopentetate dimeglumine involves the reaction of gadolinium oxide with diethylenetriamine pentaacetic acid (DTPA). The process typically includes the following steps:
- Dissolving gadolinium oxide and DTPA in water.
- Heating the solution to 94-98°C and maintaining the temperature for 6-10 hours to obtain gadolinium-diethylene triamine pentaacetic acid (DTPA) solution.
- Cooling the solution and adding meglumine to form gadopentetate dimeglumine .
Industrial Production Methods: The industrial production of high-purity gadopentetate dimeglumine involves additional steps to ensure product purity:
- Filtering the solution through a resin column.
- Concentrating the filtrate and adding it dropwise into anhydrous ethanol.
- Crystallizing, filtering, and drying the product to achieve a purity of up to 99.9% .
Chemical Reactions Analysis
Types of Reactions: Gadopentetate dimeglumine primarily undergoes complexation reactions due to its chelating nature. It forms stable complexes with gadolinium ions, which are essential for its function as a contrast agent .
Common Reagents and Conditions:
Reagents: Gadolinium oxide, diethylenetriamine pentaacetic acid, meglumine.
Conditions: High temperatures (70-130°C) and aqueous solutions are commonly used in the synthesis.
Major Products: The primary product of these reactions is gadopentetate dimeglumine, a stable complex that enhances MRI imaging by shortening the T1 and T2 relaxation times of protons in its vicinity .
Scientific Research Applications
Gadopentetate dimeglumine has a wide range of applications in scientific research and clinical practice:
Neuroimaging: Enhances the visualization of brain and spinal cord structures, aiding in the diagnosis of neurological disorders.
Musculoskeletal Imaging: Improves the contrast of images of muscles, bones, and joints, helping in the detection of injuries and diseases.
Cardiac Imaging: Used to visualize heart structures and blood vessels, assisting in the diagnosis of cardiovascular conditions.
Body Imaging: Enhances the contrast of images of various organs, including the liver, kidneys, and gastrointestinal tract.
Angiography: Used to visualize blood vessels and detect abnormalities such as aneurysms and blockages.
Mechanism of Action
Gadopentetate dimeglumine exerts its effects by altering the magnetic properties of nearby water molecules when placed in a magnetic field. This compound shortens the T1 and T2 relaxation times of protons in tissues where it accumulates, enhancing the contrast of MRI images . In the central nervous system, it enhances the visualization of tissues that lack a blood-brain barrier, such as the pituitary gland and meninges .
Comparison with Similar Compounds
Gadoterate meglumine: Another gadolinium-based contrast agent with similar applications in MRI.
Gadobutrol: Known for its higher relaxivity, providing better image contrast at lower doses.
Gadoteridol: Used for similar diagnostic purposes but has a different chemical structure.
Uniqueness: Gadopentetate dimeglumine is unique due to its early introduction and widespread use in clinical practice. It was the first gadolinium-based contrast agent approved for MRI, setting the standard for subsequent developments in the field .
Properties
Molecular Formula |
C28H57GdN5O20 |
|---|---|
Molecular Weight |
941.0 g/mol |
IUPAC Name |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.2C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);2*4-13H,2-3H2,1H3;/t;2*4-,5+,6+,7+;/m.00./s1 |
InChI Key |
ONALOACLIWHNGJ-VPVMAENOSA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S)-10-fluorospiro[5,14-dioxa-2,12,17,21,22,25-hexazapentacyclo[17.5.2.02,7.08,13.022,26]hexacosa-1(25),8(13),9,11,19(26),20,23-heptaene-16,1'-cyclopropane]-18-one](/img/structure/B11934193.png)

![ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)





![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
